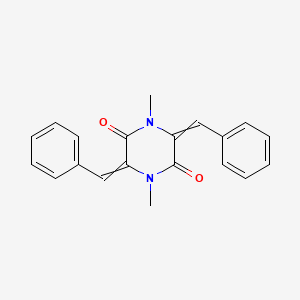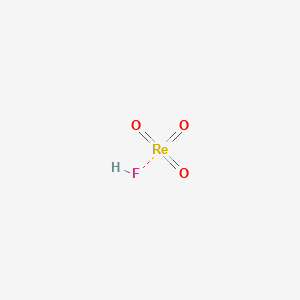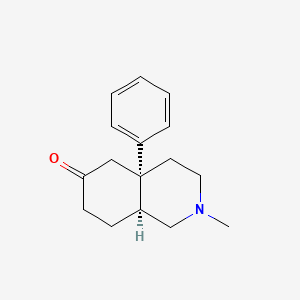
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-6(2H)-one is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by its unique stereochemistry and functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-6(2H)-one typically involves multi-step organic reactions. One common method includes the hydrogenation of a precursor compound under specific conditions to achieve the desired stereochemistry. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and catalyst concentration is crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-6(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-6(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4aS,8aS)-Octahydro-4a(2H)-isoquinolinol
- 2H-Pyrido[4,3-b]-1,4-oxazine, octahydro-, (4aS,8aS)
- 2H,5H-Pyrano[4,3-b]-1,4-oxazine, hexahydro-, (4aS,8aS)
Uniqueness
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-6(2H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
50640-74-9 |
|---|---|
Molekularformel |
C16H21NO |
Molekulargewicht |
243.34 g/mol |
IUPAC-Name |
(4aS,8aS)-2-methyl-4a-phenyl-3,4,5,7,8,8a-hexahydro-1H-isoquinolin-6-one |
InChI |
InChI=1S/C16H21NO/c1-17-10-9-16(13-5-3-2-4-6-13)11-15(18)8-7-14(16)12-17/h2-6,14H,7-12H2,1H3/t14-,16-/m1/s1 |
InChI-Schlüssel |
FFBSKTNIGLGNQP-GDBMZVCRSA-N |
Isomerische SMILES |
CN1CC[C@@]2(CC(=O)CC[C@@H]2C1)C3=CC=CC=C3 |
Kanonische SMILES |
CN1CCC2(CC(=O)CCC2C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


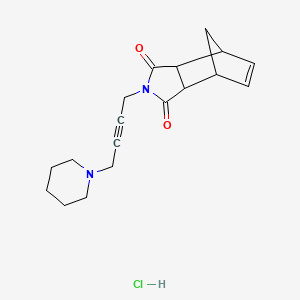

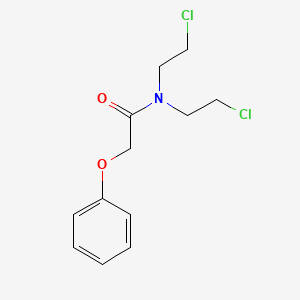
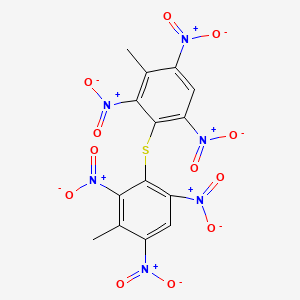

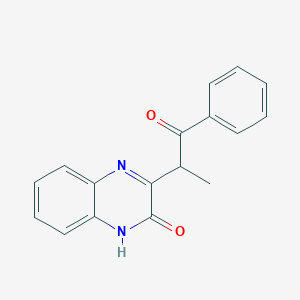
![8,8-Dibromo-1-methylbicyclo[5.1.0]octane](/img/structure/B14660964.png)
![Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate](/img/structure/B14660968.png)
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)
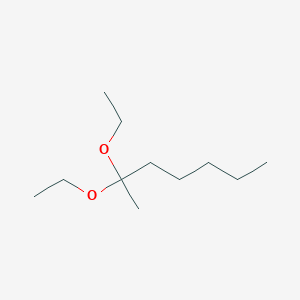
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)

